molecular formula C18H10O2 B8222449 Pyrene-1,6-dicarbaldehyde

Pyrene-1,6-dicarbaldehyde

Cat. No. B8222449
M. Wt: 258.3 g/mol
InChI Key: BOBUWRDJNRRYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrene-1,6-dicarbaldehyde is a useful research compound. Its molecular formula is C18H10O2 and its molecular weight is 258.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Extract Components

Pyrene derivatives, including pyrene-1-carbaldehyde, have been employed for fluorescent detection in various contexts. For instance, 1-Aminomethylpyrene, derived from 1-lithiopyrene (a product of 1-bromopyrene), was used to detect terpene trilactones in Ginkgo biloba L. leaves extract, demonstrating the utility of pyrene derivatives in detecting specific components in plant extracts (Kovalev et al., 2014).

Ligands in Ruthenium Complexes

Pyrene derivatives have been synthesized as ligands in dinuclear Ruthenium(II) complexes, illustrating their potential in the field of inorganic chemistry. Such complexes have been studied for their structural and photophysical properties, though these pyrene-based ligands showed minimal impact on these properties (Chouai et al., 2003).

Metabolism of Pyrene by Microorganisms

The metabolism of pyrene, including derivatives like pyrene-1,6-dicarbaldehyde, has been a subject of study in microbiology. For example, the basidiomycete Crinipellis stipitaria was found to metabolize pyrene, producing metabolites like 1,6-pyrenequinone, demonstrating the role of microorganisms in breaking down complex hydrocarbons (Lambert et al., 1994).

Nanorod Synthesis and Emission Tuning

Pyrene-1-carbaldehyde has been used to create nanorods with unique photophysical properties. This substance demonstrates a preferential packing direction, facilitating one-dimensional structures. The emission of these nanorods can be tuned, highlighting their potential in nanotechnology applications (Sheng et al., 2007).

Study of Piezochromism

Research has also focused on the piezochromic properties of pyrene-1-carbaldehyde under high pressure. These studies involve understanding how structural changes under pressure can alter the material's color and fluorescence, revealing insights into the material science of pyrenes (Tchoń & Makal, 2019).

Flameless Incineration Studies

Pyrene has been studied in the context of flameless incineration under sub-critical and supercritical water conditions, providing insights into the mechanisms of incineration of large organic molecules, which could have implications for environmental science and waste management (Onwudili & Williams, 2006).

properties

IUPAC Name

pyrene-1,6-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O2/c19-9-13-3-1-11-5-7-16-14(10-20)4-2-12-6-8-15(13)17(11)18(12)16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBUWRDJNRRYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrene-1,6-dicarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.